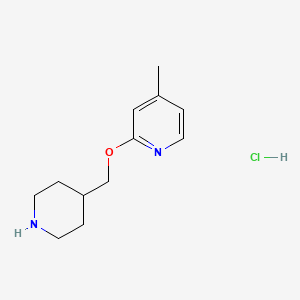
4-Amino-2-carboxy-6-chloropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-6-chloropyrimidine-2-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C5H4ClN3O2 and a molecular weight of 173.56 g/mol . This compound is part of the pyrimidine family, which is known for its wide range of biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-6-chloropyrimidine-2-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-dichloropyrimidine with an aminoindazole derivative in the presence of a palladium catalyst (Pd/C) and hydrogen gas (H2) to yield the desired product . The reaction conditions are generally mild, and the yield is high, making this method efficient for laboratory-scale synthesis.
Industrial Production Methods
While specific industrial production methods for 4-amino-6-chloropyrimidine-2-carboxylic acid are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
4-amino-6-chloropyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base such as triethylamine.
Oxidation and Reduction: Reagents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Coupling Reactions: Palladium catalysts and boron reagents are used under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can have enhanced biological activities and applications in medicinal chemistry .
Scientific Research Applications
4-amino-6-chloropyrimidine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antibacterial, and antiviral activities.
Biological Research: It is used in the study of enzyme inhibitors and receptor antagonists.
Industrial Applications: It is employed in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4-amino-6-chloropyrimidine-2-carboxylic acid is primarily associated with its ability to interact with specific molecular targets such as enzymes and receptors. For instance, it can inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins and exhibiting anti-inflammatory effects . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-amino-6-chloropyridine-4-carboxylic acid: Similar in structure but differs in the position of the nitrogen atoms in the ring.
2,4-dichloropyrimidine: A precursor in the synthesis of 4-amino-6-chloropyrimidine-2-carboxylic acid.
Uniqueness
4-amino-6-chloropyrimidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form biologically active compounds makes it a valuable intermediate in medicinal chemistry and other scientific research fields .
Properties
Molecular Formula |
C5H4ClN3O2 |
|---|---|
Molecular Weight |
173.56 g/mol |
IUPAC Name |
4-amino-6-chloropyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C5H4ClN3O2/c6-2-1-3(7)9-4(8-2)5(10)11/h1H,(H,10,11)(H2,7,8,9) |
InChI Key |
DBKFZUAHAFUOKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(N=C1Cl)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-Chloro-3-methylimidazo[1,2-a]pyrazine](/img/structure/B12973103.png)




![1-(5-fluoropyrimidin-2-yl)-4-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B12973119.png)



